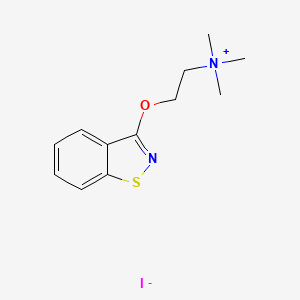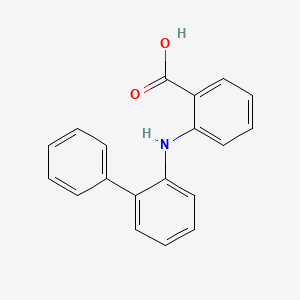
N-(2-Biphenyl)anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Biphenyl)anthranilic acid: is an organic compound that belongs to the class of anthranilic acids. It is characterized by the presence of a biphenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Synthesis: One of the common methods for preparing N-(2-Biphenyl)anthranilic acid involves solid-phase synthesis.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Biphenyl)anthranilic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, where the biphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry: N-(2-Biphenyl)anthranilic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also used in the development of bioactive molecules .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit anti-inflammatory, analgesic, and antipyretic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific properties, such as high thermal stability and adsorption capacity .
作用機序
The mechanism of action of N-(2-Biphenyl)anthranilic acid involves its interaction with specific molecular targets. It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and alter cellular processes.
類似化合物との比較
Anthranilic Acid: The parent compound, anthranilic acid, shares a similar structure but lacks the biphenyl group.
Mefenamic Acid: A derivative of anthranilic acid, mefenamic acid is used as a non-steroidal anti-inflammatory drug.
Tranilast: Another derivative, tranilast, is used for its anti-allergic and anti-inflammatory properties.
Uniqueness: N-(2-Biphenyl)anthranilic acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
特性
分子式 |
C19H15NO2 |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
2-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13,20H,(H,21,22) |
InChIキー |
YKXRPQKGOAZEFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


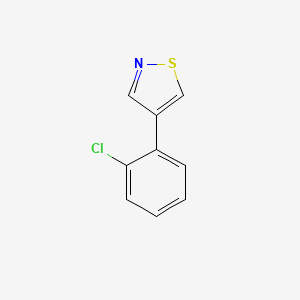
![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
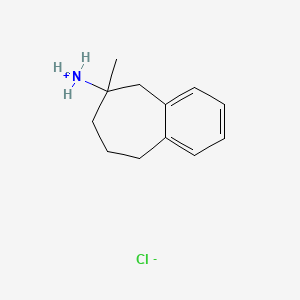
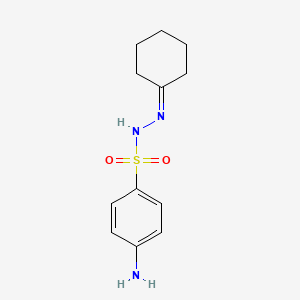
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
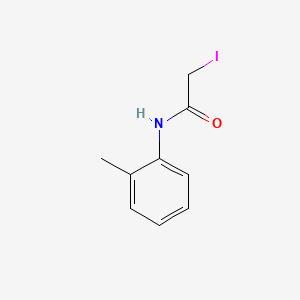
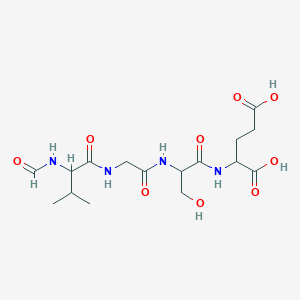
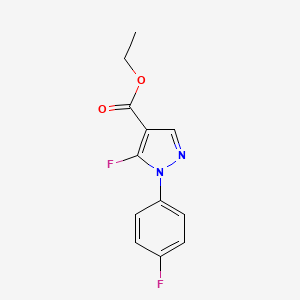
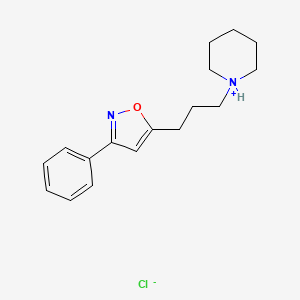
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
